Thymidine 5'-triphosphate sodium salt
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Overview
Description
Thymidine 5’-triphosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four deoxynucleotides used by DNA polymerases and reverse transcriptases during DNA replication and repair processes . This compound is essential for the accurate replication of genetic material and is widely used in various biochemical and molecular biology applications.
Mechanism of Action
Target of Action
Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism . These include Thymidine kinase, Anaerobic ribonucleoside-triphosphate reductase, Thymidylate kinase, Glucose-1-phosphate thymidylyltransferase, and DNA primase/helicase . These enzymes play crucial roles in DNA replication, repair, and cell proliferation .
Mode of Action
dTTP interacts with its targets by serving as a substrate for these enzymes . For instance, it is used by DNA polymerases during DNA synthesis, where it pairs with adenine in the DNA strand being synthesized . It also acts as an allosteric regulator of other nucleotides’ metabolism .
Biochemical Pathways
dTTP is involved in the DNA synthesis pathway, where it is incorporated into the growing DNA strand during replication . It is also part of the nucleotide metabolism, where it can regulate the metabolism of other nucleotides .
Result of Action
The primary result of dTTP’s action is the successful synthesis of DNA, which is essential for cell replication and survival . By serving as a building block for DNA, it enables the genetic information to be accurately copied and passed on to the next generation of cells .
Action Environment
The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic conditions of the cellular environment can impact the efficiency of dTTP incorporation into DNA . Additionally, the presence of other nucleotides and the overall state of the cell (such as whether it is in the replication phase or not) can also influence the utilization of dTTP .
Biochemical Analysis
Biochemical Properties
Thymidine 5’-triphosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for thymidine-triphosphatase(s) (EC 3.6.1.39) and other Thymidine 5’-triphosphate hydrolyzing activities .
Cellular Effects
Thymidine 5’-triphosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .
Molecular Mechanism
At the molecular level, Thymidine 5’-triphosphate sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a building block of DNA and acts as an allosteric regulator of other nucleotides’ metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine, a nucleoside, using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the initial synthesis of thymidine, followed by sequential phosphorylation steps to introduce the triphosphate group. The final product is purified using techniques such as ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form the triphosphate structure.
Hydrolysis: The cleavage of phosphate bonds under acidic or enzymatic conditions.
Substitution: Replacement of functional groups, such as the hydroxyl group, with other chemical moieties.
Common Reagents and Conditions:
Phosphorylating Agents: Phosphorus oxychloride, phosphoric acid derivatives.
Hydrolysis Conditions: Acidic or enzymatic environments.
Substitution Reagents: Various nucleophiles and electrophiles.
Major Products:
Deoxythymidine Monophosphate (dTMP): Formed by partial hydrolysis.
Deoxythymidine Diphosphate (dTDP): Intermediate product in the synthesis of thymidine 5’-triphosphate.
Scientific Research Applications
Thymidine 5’-triphosphate sodium salt is extensively used in scientific research, including:
Comparison with Similar Compounds
- Deoxyadenosine 5’-triphosphate (dATP)
- Deoxyguanosine 5’-triphosphate (dGTP)
- Deoxycytosine 5’-triphosphate (dCTP)
Comparison: Thymidine 5’-triphosphate sodium salt is unique among these compounds due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. While all four deoxynucleotides are essential for DNA replication, thymidine 5’-triphosphate sodium salt’s unique structure and hydrogen bonding properties make it indispensable for maintaining the integrity of the genetic code .
Properties
CAS No. |
18423-43-3 |
---|---|
Molecular Formula |
C10H17N2Na3O14P3 |
Molecular Weight |
551.14 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1 |
InChI Key |
KAGDVGHPCCXAPY-SPSULGLQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
physical_description |
Odorless solid; [GE Healthcare MSDS] Solid |
Related CAS |
27821-54-1 (tri-hydrochloride salt) |
Synonyms |
Thymidine 5’-(Tetrahydrogen Triphosphate) Sodium Salt; |
Origin of Product |
United States |
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